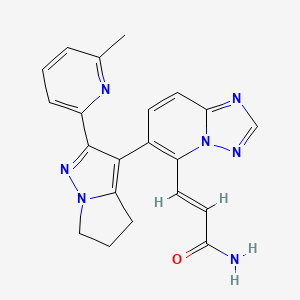
TGF-|ARI inhibitor 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Transforming growth factor beta receptor 1 inhibitor 1 is a small molecule inhibitor that targets the transforming growth factor beta receptor type 1. This receptor is part of the transforming growth factor beta signaling pathway, which plays a crucial role in regulating cell growth, differentiation, and immune responses. Transforming growth factor beta receptor 1 inhibitor 1 has gained significant attention due to its potential therapeutic applications in treating various diseases, including cancer and fibrotic disorders .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of transforming growth factor beta receptor 1 inhibitor 1 typically involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. One common approach is to start with a suitable aromatic or heteroaromatic precursor, which undergoes functional group transformations such as halogenation, nitration, or alkylation. These intermediates are then subjected to coupling reactions, such as Suzuki or Heck coupling, to form the final product .
Industrial Production Methods
Industrial production of transforming growth factor beta receptor 1 inhibitor 1 involves optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and process intensification. Additionally, purification methods like crystallization, chromatography, and recrystallization are employed to obtain the final product with the desired specifications .
化学反应分析
Types of Reactions
Transforming growth factor beta receptor 1 inhibitor 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of transforming growth factor beta receptor 1 inhibitor 1 include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
科学研究应用
Transforming growth factor beta receptor 1 inhibitor 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the transforming growth factor beta signaling pathway and its role in various chemical reactions.
Biology: Employed in cell culture studies to investigate the effects of transforming growth factor beta receptor inhibition on cell growth, differentiation, and apoptosis.
Medicine: Investigated as a potential therapeutic agent for treating cancer, fibrotic disorders, and other diseases involving dysregulated transforming growth factor beta signaling.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the transforming growth factor beta pathway .
作用机制
Transforming growth factor beta receptor 1 inhibitor 1 exerts its effects by binding to the transforming growth factor beta receptor type 1, thereby blocking the activation of the transforming growth factor beta signaling pathway. This inhibition prevents the phosphorylation of downstream signaling molecules, such as SMAD2 and SMAD3, which are involved in regulating gene expression and cellular responses. By blocking this pathway, transforming growth factor beta receptor 1 inhibitor 1 can inhibit cell proliferation, induce apoptosis, and modulate immune responses .
相似化合物的比较
Similar Compounds
Galunisertib: Another transforming growth factor beta receptor type 1 inhibitor with similar therapeutic applications in cancer and fibrotic diseases.
Uniqueness
Transforming growth factor beta receptor 1 inhibitor 1 is unique due to its specific binding affinity and selectivity for the transforming growth factor beta receptor type 1. This selectivity allows for targeted inhibition of the transforming growth factor beta signaling pathway, minimizing off-target effects and improving therapeutic efficacy. Additionally, its ability to modulate immune responses and inhibit tumor progression makes it a promising candidate for combination therapies in cancer treatment .
属性
分子式 |
C21H19N7O |
|---|---|
分子量 |
385.4 g/mol |
IUPAC 名称 |
(E)-3-[6-[2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]-[1,2,4]triazolo[1,5-a]pyridin-5-yl]prop-2-enamide |
InChI |
InChI=1S/C21H19N7O/c1-13-4-2-5-15(25-13)21-20(17-6-3-11-27(17)26-21)14-7-10-19-23-12-24-28(19)16(14)8-9-18(22)29/h2,4-5,7-10,12H,3,6,11H2,1H3,(H2,22,29)/b9-8+ |
InChI 键 |
FSQGWBXWGNWEAV-CMDGGOBGSA-N |
手性 SMILES |
CC1=NC(=CC=C1)C2=NN3CCCC3=C2C4=C(N5C(=NC=N5)C=C4)/C=C/C(=O)N |
规范 SMILES |
CC1=NC(=CC=C1)C2=NN3CCCC3=C2C4=C(N5C(=NC=N5)C=C4)C=CC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


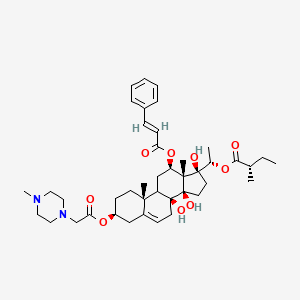
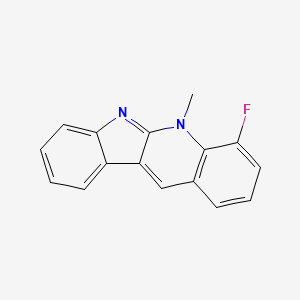
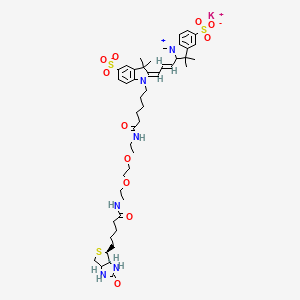
![N-ethyl-N-[[5-(4-methylphenyl)-1-octylindol-2-yl]methyl]ethanamine](/img/structure/B12384792.png)
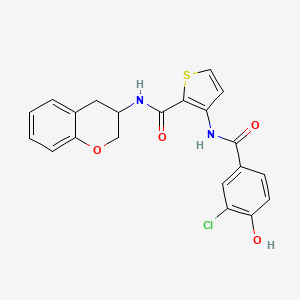
![[[(2S,3R)-2-(1,3-dimethylpyrazolidin-4-yl)oxolan-3-yl]amino]-[[4-(4-fluorocyclohexyl)cyclohexyl]amino]methanol](/img/structure/B12384798.png)
![2-(4-tert-butylphenyl)-4-[(E)-2-(4-tert-butylphenyl)ethenyl]-1-methyl-5-phenylpyridin-1-ium;iodide](/img/structure/B12384807.png)
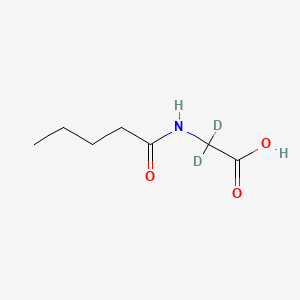
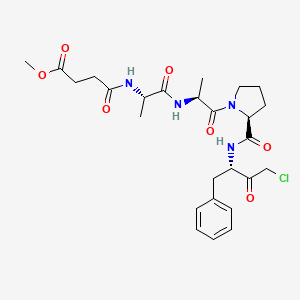

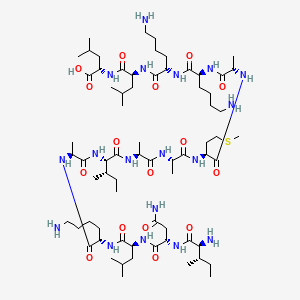

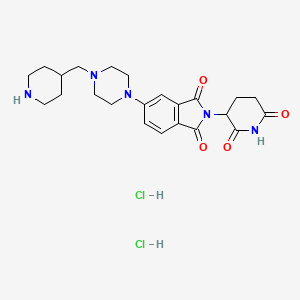
![(2S)-3-[4-hydroxy-3-(4-hydroxy-3-prop-2-enylphenyl)phenyl]propane-1,2-diol](/img/structure/B12384861.png)
